8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline
CAS No.: 87602-61-7
Cat. No.: VC17085927
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87602-61-7 |
|---|---|
| Molecular Formula | C17H22N2O |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | 8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline |
| Standard InChI | InChI=1S/C17H22N2O/c1-12-11-15(19-10-5-4-7-13(19)2)14-8-6-9-16(20-3)17(14)18-12/h6,8-9,11,13H,4-5,7,10H2,1-3H3 |
| Standard InChI Key | DZGJREHUZIXVDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC |
Introduction
Chemical Structure and Nomenclature
8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a fused benzene and pyridine ring. Its systematic IUPAC name, 8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline, reflects the positions of its substituents:
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A methoxy group (-OCH₃) at the 8th position of the quinoline core.
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A methyl group (-CH₃) at the 2nd position.
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A 2-methylpiperidine moiety attached via a nitrogen atom at the 4th position .
The molecular formula C₁₇H₂₂N₂O corresponds to a molecular weight of 270.37 g/mol . The compound’s structure is further defined by its canonical SMILES string CC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC, which encodes the spatial arrangement of atoms and bonds .
Table 1: Key Structural and Identifier Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline core formation | Polyphosphoric acid, 130°C | ~70-80% |
| Piperidine substitution | 2-Methylpiperidine, Pd catalysis | Not reported |
Physicochemical Properties
The compound’s properties are influenced by its substituents:
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Methoxy group: Enhances solubility in polar solvents and may modulate electronic effects on the aromatic system.
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Methyl groups: Increase hydrophobicity and steric bulk, potentially affecting binding interactions in biological systems.
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Piperidine moiety: Introduces basicity (pKa ~10-11) due to the tertiary amine, enabling salt formation for improved pharmacokinetics .
While experimental data on solubility, melting point, and spectral characteristics (e.g., NMR, IR) are unavailable, predictive models suggest:
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